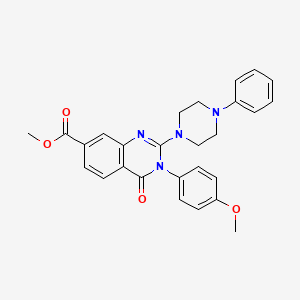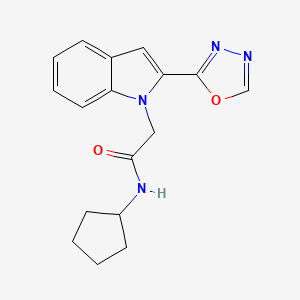
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been reported to exhibit anticancer activity . They are known to interact with various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
Similar 1,3,4-oxadiazole compounds have been found to inhibit the growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins involved in cancer cell proliferation , suggesting that they may affect multiple biochemical pathways related to cell growth and survival.
Result of Action
Similar 1,3,4-oxadiazole compounds have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from acylhydrazides and carbon disulfide in an alcoholic alkaline solution, followed by acidification . The indole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the oxadiazole-indole intermediate with cyclopentylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anticancer properties.
Indole derivatives: Compounds containing the indole ring are known for their wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
The uniqueness of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide lies in its combined structure of both oxadiazole and indole rings. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects that enhance its therapeutic potential.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNABDUXJMAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)

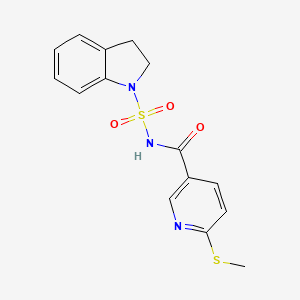
![1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2639751.png)
![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)
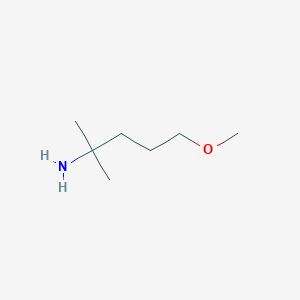
![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
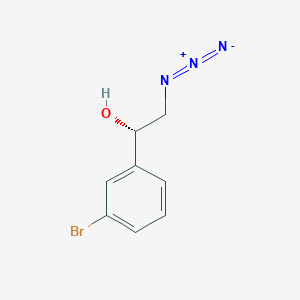
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639757.png)
![8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2639758.png)
![3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2639761.png)
